4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” belongs to a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been studied for their potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives typically includes a pyrrole and a pyrazine ring . The specific structure of “4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” would include these rings, along with bromo, iodo, and cyclopropylmethyl substituents.Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are not clearly recognized . More research is needed to understand the specific reactions of “4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine”.Scientific Research Applications
Synthesis and Development of Heterocyclic Frameworks
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, such as 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, are useful in synthesizing complex heterocycles. A study by Alekseyev et al. (2015) demonstrated a synthesis route for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting the compound's role in developing novel heterocyclic structures (Alekseyev, Amirova, & Terenin, 2015).
Application in Natural Alkaloid Synthesis
Baeza et al. (2010) explored the application of pyrrolo[2,3-b]pyridine derivatives in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. Their research underscores the compound's utility in organic synthesis, particularly in the construction of complex natural products (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Antibacterial and Antitumor Applications
The synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine compounds, similar in structure to 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, has been studied for their antibacterial properties. Abdel‐Latif et al. (2019) reported on derivatives that showed promising antibacterial activity (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019). Additionally, Carbone et al. (2013) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives with potential antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, indicating a role in cancer research (Carbone et al., 2013).
Potential in Fluorescence Immunoassay
Pang Li-hua (2009) explored the synthesis of a bifunctional chelate intermediate for time-resolved fluorescence immunoassay, using structures related to pyrrolo[2,3-b]pyridine. This suggests potential applications in biochemical assays and diagnostics (Li-hua, 2009).
Future Directions
properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrIN2/c12-8-3-4-14-11-10(8)9(13)6-15(11)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLISZQJPYJMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C3=C(C=CN=C32)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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